Bromoacetic acid

Beschreibung

Aqueous solution.

This compound is an organobromide compound. It is an alkylating agent used primarily as a chemical intermediate in various organic syntheses. this compound and its esters are widely used building blocks in organic synthesis, for example in the pharmaceutical chemistry. this compound is also produced as a by-product through drinking water disinfection.

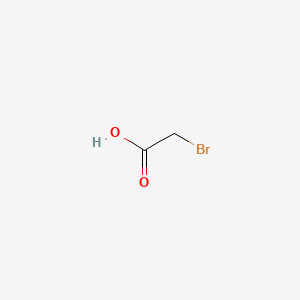

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAWGWELVVRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO2 | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021495 | |

| Record name | Bromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetic acid appears as colorless crystals. Melting point 51 °C. Density 1.93 g / cm3. Corrosive to metals and tissue. Poisonous by ingestion. Used to cause drop of citrus fruit in harvesting., Hygroscopic solid; [Merck Index] Colorless deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °C | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 6.36X10+5 mg/L at 25 °C, Miscible with water, Miscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroform, Soluble in methanol | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.9335 at 50 °C | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg], 0.119 mm Hg at 25 °C | |

| Record name | Bromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal or rhomboidal hygroscopic crystals, Colorless, deliquescent crystals | |

CAS No. |

79-08-3 | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMOACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B3HS32431 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to Bromoacetic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromoacetic acid, a versatile reagent with significant applications in organic synthesis and the life sciences. This document details its chemical and physical properties, common synthetic routes, and its utility as a powerful alkylating agent in drug development and proteomics. Experimental protocols and diagrammatic representations of key processes are included to support practical application and further research.

Core Properties of this compound

This compound is a halogenated carboxylic acid that serves as a fundamental building block in a variety of chemical transformations. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 79-08-3 |

| Molecular Formula | C₂H₃BrO₂ |

| Molecular Weight | 138.95 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 49-51 °C |

| Boiling Point | 208 °C |

| Density | 1.934 g/cm³ |

| Acidity (pKa) | 2.86 |

| Solubility | Soluble in water, ethanol, diethyl ether, acetone, and benzene. |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is through the bromination of acetic acid. The Hell-Volhard-Zelinsky reaction is a classic method for this transformation.[1][2]

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction

Materials:

-

Glacial acetic acid

-

Red phosphorus (catalyst)

-

Bromine

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of glacial acetic acid and a catalytic amount of red phosphorus is prepared. All reagents and glassware should be thoroughly dried.

-

Bromine is added dropwise to the stirred mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

After the complete addition of bromine, the reaction mixture is gently refluxed until the characteristic red color of bromine dissipates, signaling the reaction's completion.

-

The reaction mixture is then cooled, and water is carefully added to hydrolyze the intermediate acyl bromide to this compound.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Below is a diagram illustrating the workflow for the synthesis of this compound.

Mechanism of Action and Applications in Drug Development

This compound is a potent alkylating agent, a property that underpins its utility in organic synthesis and as a tool in chemical biology and drug discovery.[3][4]

Alkylation Mechanism

The primary mechanism of action for this compound is a bimolecular nucleophilic substitution (SN2) reaction.[5] It readily reacts with nucleophiles, particularly the thiol group of cysteine residues in proteins.[6] In this reaction, the nucleophilic thiolate anion attacks the α-carbon of this compound, displacing the bromide ion and forming a stable, covalent thioether bond. This irreversible modification can alter the structure and function of the target protein, making this compound a valuable tool for probing protein function and for the development of covalent inhibitors.[5][6]

Applications in Research

-

Pharmaceutical Synthesis: this compound is a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[7][8]

-

Enzyme Inhibition: It is used to modify and study enzyme activity, particularly by targeting essential cysteine or histidine residues in the active site.[8][9] This has led to its use as a protein tyrosine phosphatase (PTP) inhibitor.[10]

-

Proteomics: In mass spectrometry-based proteomics, this compound is used to alkylate cysteine residues. This prevents the formation of disulfide bonds, aiding in protein digestion and analysis.[11] Isotopically labeled versions, such as this compound-d3, are used for quantitative proteomics.[12]

Cellular Effects and Signaling Pathways

As an alkylating agent, this compound can induce cellular stress and damage, impacting several key signaling pathways. Its ability to modify proteins can disrupt critical cellular processes.[5]

-

DNA Damage Response: this compound has been shown to modulate the expression of genes involved in DNA damage repair pathways.[5]

-

Cell Cycle Regulation and Apoptosis: By causing cellular stress, it can trigger cell cycle arrest and induce programmed cell death (apoptosis).[5]

The cellular response to this compound-induced damage often involves a cascade of signaling events, as depicted in the diagram below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound [MI] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Kinetics of inhibition of Penaeus penicillatus acid phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bromoacetic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bromoacetic acid (BrCH₂COOH), a pivotal reagent in organic synthesis and pharmaceutical development. The information is curated to support research and development activities, with a focus on quantitative data, experimental methodologies, and visual representations of key chemical concepts.

Core Physical and Chemical Data

This compound is a colorless to light yellow crystalline solid that is hygroscopic.[1][2] It is a versatile building block in organic chemistry, primarily owing to its properties as a relatively strong alkylating agent.[3][4] The quantitative physical and chemical properties are summarized below for ease of reference.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₃BrO₂ | [5] |

| Molecular Weight | 138.95 g/mol | [5][6] |

| Appearance | Colorless to light yellow crystalline solid | [2][3] |

| Melting Point | 49-51 °C (120-124 °F; 322-324 K) | [3] |

| Boiling Point | 208 °C (406 °F; 481 K) | [5][7] |

| Density | 1.934 g/cm³ | [3][7] |

| Vapor Pressure | 0.119 mmHg at 25 °C | [7] |

| Refractive Index (nD) | 1.4804 (50 °C) | [3] |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value | References |

| pKa | 2.86 - 2.89 | [7] |

| logP (Octanol-Water Partition Coefficient) | 0.41 | |

| Henry's Law Constant | 6.52 x 10⁻⁹ atm·m³/mol at 25 °C | [6] |

| Water Solubility | 175 g/100 mL at 25 °C | [7] |

| Solubility in other solvents | Soluble in acetone, benzene, diethyl ether, ethanol, isopropanol, and methanol.[7][8] Slightly soluble in chloroform.[7] |

Table 3: Safety and Hazard Data for this compound

| Property | Value | References |

| Flash Point | 110-113 °C (230-235 °F) | [6][7] |

| GHS Hazard Statements | H301, H311, H314, H317, H331, H400 | [3][9] |

| Signal Word | Danger | [3][9] |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[9] Causes severe skin burns and eye damage.[9] May cause an allergic skin reaction.[9] Very toxic to aquatic life.[9] |

Key Chemical Characteristics and Reactivity

This compound's chemical behavior is dominated by two key features: the acidity of the carboxylic acid group and the reactivity of the carbon-bromine bond.

2.1. Acidity

The presence of the highly electronegative bromine atom on the alpha-carbon significantly increases the acidity of this compound (pKa ≈ 2.87) compared to acetic acid (pKa ≈ 4.76).[10][11] This is due to the electron-withdrawing inductive effect of bromine, which stabilizes the resulting bromoacetate conjugate base by delocalizing the negative charge.[10][11]

Caption: Inductive effect of bromine on the acidity of this compound.

2.2. Alkylating Agent

This compound is a potent alkylating agent.[4] The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is harnessed in various organic syntheses, particularly for introducing a carboxymethyl group.[4]

References

- 1. uww.edu [uww.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [MI] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. This compound [chembk.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 11. quora.com [quora.com]

A Comprehensive Guide to the Solubility of Bromoacetic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of bromoacetic acid in a variety of common laboratory solvents. Understanding the solubility of this key chemical intermediate is crucial for its effective use in organic synthesis, pharmaceutical development, and various research applications. This document presents both qualitative and quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

This compound exhibits a range of solubilities in common laboratory solvents, from being miscible with some to only slightly soluble in others. The following table summarizes the available data.

| Solvent | Solubility | Temperature (°C) |

| Water | Miscible[1][2][3] | - |

| 6.36 x 10⁵ mg/L[1] | 25 | |

| 175 g/100 mL[4] | 25 | |

| Ethanol | Miscible[1][3] | - |

| Soluble[4][5] | - | |

| Methanol | Soluble[1][4] | - |

| Diethyl Ether | Miscible[1][3] | - |

| Soluble[4][5] | - | |

| Acetone | Soluble[1][4][5] | - |

| Benzene | Soluble[1][4][5] | - |

| Chloroform | Slightly soluble[1][4] | - |

| Soluble (10%)[2][5][6] | - | |

| Isopropanol | Soluble[4] | - |

| Polar Organic Solvents | Soluble[7][8][9] | - |

Experimental Protocol for Determining Solid Solubility

The following is a generalized, yet detailed, methodology for determining the solubility of a solid, such as this compound, in a liquid solvent. This protocol is based on the widely used shake-flask method[10].

1. Materials and Preparation:

-

Solute: Pure this compound.

-

Solvent: High-purity grade of the desired laboratory solvent.

-

Apparatus: Analytical balance, volumetric flasks, screw-capped vials or flasks, constant temperature shaker bath or incubator, filtration or centrifugation equipment, and an appropriate analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

2. Procedure:

-

Preparation of Solvent: Prepare a known volume of the solvent in a volumetric flask.

-

Addition of Solute: Add an excess amount of this compound to the solvent in a screw-capped vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved[10].

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled throughout the experiment[10].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Filtration: Using a syringe filter compatible with the solvent.

-

Centrifugation: Centrifuging the sample and carefully decanting the supernatant.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the analytical range of the chosen instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results[10].

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

- 1. This compound | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 79-08-3 [m.chemicalbook.com]

- 3. This compound [chemister.ru]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. chembk.com [chembk.com]

- 6. mpbio.com [mpbio.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound at Best Price, Reliable Exporter and Manufacturer [sonalplasrubind.com]

- 9. ez.restek.com [ez.restek.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Synthesis of Bromoacetic Acid via the Hell-Volhard-Zelinsky Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Hell-Volhard-Zelinsky (HVZ) reaction for the synthesis of bromoacetic acid, a critical reagent and building block in pharmaceutical chemistry.[1] The document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data.

Introduction

The Hell-Volhard-Zelinsky reaction is a cornerstone of organic synthesis, enabling the α-halogenation of carboxylic acids.[2] Specifically, it is a robust method for the conversion of acetic acid to this compound by treatment with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][4] The resulting α-bromo carboxylic acids are versatile intermediates, particularly valued in the synthesis of amino acids and other pharmaceutically active compounds.[2][5]

Reaction Mechanism and Experimental Workflow

The HVZ reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid is converted to an acyl bromide, which more readily enolizes than the parent carboxylic acid.[5][6][7] This enol intermediate then undergoes electrophilic attack by bromine at the α-position.[2] Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[6]

Reaction Mechanism Pathway

The following diagram illustrates the key steps in the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

General Experimental Workflow

The synthesis of this compound via the HVZ reaction follows a well-defined experimental workflow, from reagent preparation to product purification.

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds in the synthesis process.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

| Acetic Acid | CH₃COOH | 60.05 | 16.6 | 118.1 | 1.049 | 4.76 |

| This compound | BrCH₂COOH | 138.95 | 50 | 208 | 1.934 | 2.89 |

| Bromoacetyl Bromide | BrCH₂COBr | 201.86 | - | 147-149 | 2.317 | N/A |

Data compiled from various sources.[8]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction. It is imperative that all reagents are dry for the reaction to proceed efficiently.

Protocol 1: Synthesis from Acetic Acid and Bromine with Red Phosphorus

This protocol is a classic approach to the HVZ reaction.

Reagents and Equipment:

-

Glacial Acetic Acid (300 ml)

-

Red Phosphorus (50 g)

-

Bromine (350 ml, 1050 g)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

Reagent Preparation: Ensure all glassware is thoroughly dried. Dry the bromine by mixing it with half its volume of concentrated sulfuric acid and separating it using a separatory funnel.

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a dropping funnel, add 300 ml of glacial acetic acid and 50 g of red phosphorus.

-

Bromine Addition: Slowly add 350 ml of dry bromine from the dropping funnel. The reaction is vigorous and will warm up.

-

Reflux: After the initial vigorous reaction subsides (typically after about half the bromine has been added), gently reflux the mixture until the color of the bromine disappears.

-

Isolation of Intermediate: Cool the reaction flask and decant the liquid into a distillation flask. Distill the bromoacetyl bromide under vacuum. The product will distill at 50-53 °C at 50-60 mm Hg.

-

Hydrolysis: Carefully add a calculated amount of water to the distilled bromoacetyl bromide to hydrolyze it to this compound. The product will solidify into a crystalline mass.

-

Purification: The crude this compound can be further purified by distillation at atmospheric pressure, collecting the fraction that boils above 165 °C. The final product is a colorless crystalline solid with a melting point of 50-51 °C.

Protocol 2: Alternative Procedure with Acetic Anhydride and Pyridine

This procedure, adapted from Organic Syntheses, provides an alternative approach.[9]

Reagents and Equipment:

-

Glacial Acetic Acid (1 L, 17.5 moles)

-

Acetic Anhydride (200 ml)

-

Pyridine (1 ml)

-

Bromine (360 ml, 1124 g, 7.03 moles)

-

3-L flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Glass beads

-

Water bath

-

Vacuum source

Procedure:

-

Reaction Setup: In a 3-L flask equipped with a dropping funnel and a reflux condenser, combine 1 L of glacial acetic acid, 200 ml of acetic anhydride, and 1 ml of pyridine. Add glass beads to ensure smooth boiling.[9]

-

Initiation: Heat the mixture to boiling. Remove the heat and add approximately 1 ml of bromine. Wait for the liquid to become colorless, which indicates the start of the reaction (this may take about 10 minutes).[9]

-

Bromination: Add the remaining bromine as rapidly as the reaction allows while maintaining a gentle reflux. This addition typically takes about 2.5 hours. The mixture will develop a cherry color.[9]

-

Completion: After all the bromine has been added, continue heating until the mixture becomes colorless.[9]

-

Workup: Cool the mixture and slowly add 75 ml of water to quench the excess acetic anhydride.[9]

-

Isolation: Remove the excess acetic acid and water on a boiling water bath under reduced pressure (approximately 35 mm Hg). The residue, which is nearly pure this compound, will crystallize upon cooling. The yield of the crude product is typically between 845-895 g.[9]

-

Purification (Optional): For higher purity, the crude product can be distilled. Collect the fraction boiling at 108–110 °C at 30 mm Hg. This yields 775–825 g (80–85%) of pure this compound.[9]

Safety Considerations

This compound is a toxic and corrosive substance.[8] It is harmful if inhaled, ingested, or in contact with skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Bromine is also highly corrosive and toxic. Handle with extreme care.

Conclusion

The Hell-Volhard-Zelinsky reaction remains a highly effective and widely used method for the synthesis of this compound. By understanding the underlying mechanism and adhering to detailed experimental protocols, researchers can reliably produce this important synthetic intermediate for applications in drug development and other areas of chemical research. The choice of protocol may depend on the desired scale and purity of the final product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 3. brainly.in [brainly.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Laboratory Synthesis of Bromoacetic Acid from Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory methods for the synthesis of bromoacetic acid, a crucial reagent in pharmaceutical and chemical industries. The document details established synthetic routes from acetic acid, including the Hell-Volhard-Zelinsky reaction, direct bromination, and a high-yield two-step process commencing from chloroacetic acid. Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and executing the most suitable synthesis for their specific needs.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for this compound is contingent on factors such as desired yield, purity, available starting materials, and reaction conditions. The following table summarizes the key quantitative data for the three primary methods discussed in this guide.

| Parameter | Hell-Volhard-Zelinsky Reaction | Direct Bromination | Synthesis from Chloroacetic Acid |

| Primary Reactants | Acetic acid, Bromine | Acetic acid, Bromine | Chloroacetic acid, Potassium bromide, Sulfuric acid |

| Catalyst | Red phosphorus or Phosphorus tribromide | Acetic anhydride, Pyridine | None |

| Typical Yield | 80-85%[1] | High (Crude product)[1] | Up to 98.5%[2] |

| Reaction Temperature | Reflux | Boiling | 100-125 °C |

| Key Advantages | Well-established, reliable | Fewer toxic catalysts | Very high yield, readily available starting materials |

| Key Disadvantages | Use of hazardous phosphorus compounds | Formation of byproducts | Two-step process from acetic acid |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and widely used method for the α-halogenation of carboxylic acids. The reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 300 mL of glacial acetic acid and 50 g of red phosphorus.

-

Slowly add 350 mL (1050 g) of bromine from the dropping funnel. The reaction is exothermic and will warm up.

-

After the initial vigorous reaction subsides, gently reflux the mixture until the color of the bromine disappears.

-

Cool the reaction mixture and decant the liquid into a distillation flask.

-

Distill the crude bromoacetyl bromide under vacuum.

-

Carefully add a calculated amount of water to the distilled bromoacetyl bromide to hydrolyze it to this compound.

-

The resulting this compound will solidify upon cooling.

-

Further purification can be achieved by distillation. The fraction boiling at 108–110 °C at 30 mm Hg is collected, yielding 775–825 g (80–85%) of pure this compound.[1]

Direct Bromination of Acetic Acid

This method involves the direct reaction of acetic acid with bromine in the presence of acetic anhydride and a catalytic amount of pyridine.

Experimental Protocol:

-

In a 3-liter flask fitted with a dropping funnel and a reflux condenser, place 1 liter of glacial acetic acid, 200 mL of acetic anhydride, and 1 mL of pyridine.

-

Heat the mixture to boiling.

-

Remove the heat source and add approximately 1 mL of bromine. Wait for the bromine color to disappear.

-

Add the remainder of 1124 g (360 mL) of bromine dropwise while maintaining a gentle reflux. This addition should take about 2.5 hours.

-

After the addition is complete, continue heating until the mixture becomes colorless.

-

Cool the mixture and slowly add 75 mL of water to quench the excess acetic anhydride.

-

Remove the excess acetic acid and water under reduced pressure on a boiling water bath.

-

The residue will crystallize upon cooling to yield 845–895 g of crude this compound.[1]

-

Pure this compound can be obtained by vacuum distillation, collecting the fraction boiling at 108–110 °C/30 mm. The yield of the pure product is 775–825 g (80–85%).[1]

Synthesis from Chloroacetic Acid

This high-yield method involves the nucleophilic substitution of chlorine in chloroacetic acid with bromine.

Experimental Protocol:

-

In a 500 mL four-necked flask, combine 47.7 g (0.5 mol) of chloroacetic acid, 78.1 g (0.65 mol) of potassium bromide, and 50 mL of water.

-

While keeping the internal temperature below 55 °C, slowly add 65.7 g (0.65 mol) of concentrated sulfuric acid dropwise.

-

Heat the reaction mixture in an oil bath at 100–125 °C while bubbling air through the mixture to facilitate the removal of water.

-

After the removal of water is complete, filter the hot reaction mixture to remove the precipitated potassium hydrogen sulfate.

-

Wash the filter cake with acetone.

-

Combine the filtrate and washings and concentrate them to obtain crystalline this compound. The reported yield is 65.4 g (98.2%).[2] A similar procedure using sodium bromide also gives a high yield of 97.8%.

Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Caption: Experimental Workflow for Direct Bromination.

Caption: Synthesis Pathway from Chloroacetic Acid.

References

An In-depth Technical Guide to the Proper Storage and Handling of Bromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Bromoacetic acid (BrCH₂COOH) is a versatile and highly reactive reagent widely employed as an alkylating agent in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] Its utility, however, is matched by its significant hazardous properties, including high toxicity and corrosivity.[4][5] This guide provides a comprehensive overview of the essential safety protocols, proper storage conditions, and handling procedures to mitigate the risks associated with this compound in a laboratory setting.

Physicochemical and Toxicological Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. It is a colorless to light yellow crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[6][7] It is also sensitive to light.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₃BrO₂ | [2][7] |

| Molecular Weight | 138.95 g/mol | [7] |

| Appearance | White to light yellow crystalline solid | [1][5][6] |

| Melting Point | 49-51 °C (120-124 °F) | [1][7] |

| Boiling Point | 208 °C (406 °F) | [1][5][7] |

| Vapor Pressure | 1 mm Hg @ 55°C | [2] |

| Solubility | Soluble in water, alcohols, acetone, benzene, diethyl ether.[5] Slightly soluble in chloroform.[5] | |

| pKa | 2.86 - 2.89 | [1][2][5] |

| Hygroscopicity | Hygroscopic | [6][9] |

This compound is acutely toxic if inhaled, ingested, or in contact with skin.[10] It is also corrosive and can cause severe skin and eye burns.[6][8][11]

Table 2: Toxicological Data for this compound

| Metric | Value | Species | References |

| LD50 Oral | 50 mg/kg | Rat | [10] |

| LD50 Dermal | 59.9 mg/kg | Rabbit | [10] |

Proper Storage and Stability

The stability of this compound is contingent on proper storage. Due to its reactivity, light sensitivity, and hygroscopic nature, specific storage conditions are mandatory to prevent degradation and ensure laboratory safety.

Table 3: Recommended Storage Conditions for this compound

| Condition | Requirement | Rationale | References |

| Temperature | Store in a cool, dry place.[6][8][10] Recommended to store below +30°C.[2] | To minimize thermal degradation. | |

| Atmosphere | Store in a well-ventilated area.[6][8][12] An inert atmosphere (e.g., argon or nitrogen) is also recommended.[7][9] | To prevent the accumulation of potentially hazardous vapors and to protect against oxidation. | |

| Light | Protect from light.[8][9] | To prevent photodegradation.[9] | |

| Moisture | Protect from moisture; store in a tightly sealed container.[9] | The compound is hygroscopic and can hydrolyze in the presence of water.[6][9] | |

| Container | Store in original, tightly closed containers.[6][8][10][13] Containers should be clearly labeled.[12][13] | To prevent leaks, contamination, and exposure. | |

| Segregation | Store separately from incompatible materials.[14][15] Acids should be segregated from bases.[15][16] | To prevent hazardous chemical reactions. |

Degradation Pathways: this compound is susceptible to several degradation pathways:

-

Hydrolysis: In the presence of water, it can hydrolyze to form glycolic acid and hydrobromic acid.[5][9] This reaction is accelerated by increased temperature and basic pH.[17]

-

Photodegradation: Exposure to light can promote the decomposition of haloacetic acids.[9]

-

Thermal Decomposition: When heated to decomposition, it emits toxic fumes, including hydrogen bromide gas and carbon oxides.[6][7][8][9][10][15]

Handling Protocols and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to established protocols and the consistent use of appropriate personal protective equipment.

General Handling Precautions:

-

Always review the Safety Data Sheet (SDS) before working with this compound.[16]

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid dust formation or if there is a potential for inhalation.[8][14][15]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in areas where this compound is handled.[11][13]

-

When diluting, always add acid to water slowly, never the other way around.[14][15][16]

Table 4: Recommended Personal Protective Equipment (PPE) for Handling this compound

| PPE Category | Specification | Rationale | References |

| Eye/Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards.[16] A face shield should be worn in addition to goggles when there is a significant splash hazard.[8][16] | To protect against severe eye burns and irritation.[6] | |

| Skin Protection | Acid-resistant gloves (e.g., butyl rubber).[8][14] A lab coat or chemical-resistant apron.[14][16][18] Closed-toe shoes are mandatory.[16] | To prevent skin contact, which can cause severe burns and may be fatal if absorbed.[6] | |

| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dusts are generated.[6][10] | To prevent inhalation, which is toxic and can cause chemical burns to the respiratory tract.[10] |

Chemical Incompatibility

This compound is incompatible with a range of substances. Mixing it with these materials can lead to vigorous and potentially hazardous reactions.

Table 5: Incompatible Materials with this compound

| Incompatible Material | Potential Hazard | References |

| Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | Violent neutralization reaction, generating significant heat. | [2][8][19] |

| Strong Oxidizing Agents (e.g., perchlorates, peroxides, nitrates) | Vigorous and potentially explosive reactions. | [8][9][10] |

| Metals | Corrosive to metals, may evolve flammable hydrogen gas. | [7][9][11][19] |

| Reducing Agents | Potentially hazardous reactions. | [11] |

| Cyanide Salts | Can generate toxic hydrogen cyanide gas. | [19] |

Below is a diagram illustrating the key chemical incompatibilities of this compound.

Caption: Chemical incompatibility of this compound.

Experimental Protocols

Protocol 1: General Workflow for Safe Handling

This protocol outlines a standard workflow for handling this compound in a laboratory setting.

-

Preparation:

-

Handling:

-

Post-Handling:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 79-08-3 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. benchchem.com [benchchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. scienceequip.com.au [scienceequip.com.au]

- 15. research.wayne.edu [research.wayne.edu]

- 16. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 17. benchchem.com [benchchem.com]

- 18. questron.ca [questron.ca]

- 19. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. benchchem.com [benchchem.com]

Methodological & Application

Revolutionizing Proteomics: A Detailed Protocol for Protein Alkylation Using Bromoacetic Acid

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of proteomics, the precise and complete alkylation of cysteine residues is a critical step for achieving accurate and reproducible results. Bromoacetic acid has emerged as a valuable reagent for this purpose, offering effective cysteine modification to prevent disulfide bond reformation and enable downstream proteomic analysis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound for protein alkylation in proteomics.

Introduction to Protein Alkylation in Proteomics

Protein alkylation is a fundamental procedure in mass spectrometry-based proteomics. The primary goal is to covalently modify the thiol groups of cysteine residues, thereby preventing the formation of disulfide bonds that can interfere with enzymatic digestion and subsequent peptide analysis. This compound achieves this through a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of this compound, forming a stable carboxymethyl-cysteine derivative.[1] This modification ensures that proteins remain in a reduced and denatured state, leading to more comprehensive and reliable protein identification and quantification.

Mechanism of Action: SN2 Alkylation

The alkylation of cysteine residues by this compound follows a well-established SN2 mechanism. The deprotonated thiol group (thiolate) of cysteine acts as a potent nucleophile, attacking the alpha-carbon of this compound and displacing the bromide ion, which is a good leaving group. This results in the formation of a stable thioether bond. The efficiency of this reaction is highly dependent on pH, with optimal conditions typically between pH 7.5 and 8.5, where the thiol group is more likely to be in its nucleophilic thiolate form.[1]

Application Notes

This compound is a suitable alkylating agent for a wide range of proteomics applications, including:

-

Shotgun Proteomics: For global protein identification and quantification, complete and consistent alkylation is crucial for accurate database searching and minimizing search space complexity.

-

Quantitative Proteomics: In stable isotope labeling workflows, such as those using deuterated this compound (d3-BAA), differential alkylation allows for the relative and absolute quantification of proteins between different samples.

-

Targeted Proteomics: For the analysis of specific proteins or peptides, ensuring the consistent modification of cysteine-containing peptides is essential for reproducible quantification.

While effective, it is important to be aware of potential side reactions. At high concentrations or suboptimal pH, this compound can also alkylate other nucleophilic amino acid residues, such as methionine, lysine, and histidine.[1] Therefore, optimization of reaction conditions is critical to maximize cysteine alkylation while minimizing off-target modifications.

Experimental Protocols

Herein, we provide a detailed protocol for in-solution protein alkylation using this compound.

Materials

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH ~8.0)

-

Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

This compound solution (freshly prepared)

-

Quenching solution (e.g., 1 M DTT)

-

Trypsin (or other protease)

-

Formic acid

In-Solution Alkylation Protocol

-

Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer to a final concentration of 1-5 mg/mL. Ensure the buffer composition is compatible with downstream processing.

-

Reduction: Add the reducing agent to the protein solution. For DTT, a final concentration of 10 mM is typically used. Incubate for 1 hour at 37°C to reduce all disulfide bonds.[1]

-

Alkylation: Add freshly prepared this compound solution to a final concentration of 20-55 mM. A molar excess over the total cysteine concentration is required. Incubate for 30-60 minutes at room temperature in the dark.[1][2]

-

Quenching: Quench the alkylation reaction by adding a quenching solution, such as DTT, to consume excess this compound.

-

Sample Preparation for Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the concentration of the denaturant (e.g., urea to < 1 M) to ensure optimal enzyme activity.

-

Enzymatic Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

-

Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Quantitative Data and Comparison of Alkylating Agents

The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. The following tables summarize key parameters and a comparison of this compound with other common alkylating agents.

| Parameter | Recommended Condition | Notes |

| pH | 7.5 - 8.5 | Ensures deprotonation of cysteine thiol groups for efficient nucleophilic attack.[1] |

| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the rate of side reactions.[1] |

| Reaction Time | 30 - 60 minutes | Shorter times may lead to incomplete alkylation, while longer times increase the risk of off-target modifications.[1] |

| Concentration | 20 - 55 mM | A molar excess is necessary, but excessively high concentrations increase side reactions.[2] |

| Alkylating Agent | Relative Reactivity | Primary Target | Known Off-Target Residues |

| Iodoacetic Acid | High | Cysteine | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[3] |

| This compound | Moderate to High | Cysteine | Methionine, Lysine, Histidine, N-terminus[1] |

| Iodoacetamide | High | Cysteine | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[3] |

| Chloroacetamide | Moderate | Cysteine | Methionine (oxidation)[4] |

| Acrylamide | Moderate | Cysteine | Generally considered to have high specificity for cysteine.[5] |

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Incomplete Alkylation | Insufficient reagent concentration | Increase the molar excess of this compound. |

| Suboptimal pH | Ensure the buffer pH is between 7.5 and 8.5.[1] | |

| Short reaction time | Extend the incubation time to 60 minutes.[1] | |

| Incomplete reduction | Ensure complete reduction by optimizing reducing agent concentration and incubation time. | |

| Side Reactions | High reagent concentration | Optimize the concentration of this compound to minimize off-target modifications.[1] |

| High temperature or pH | Perform the reaction at room temperature and maintain the pH within the recommended range.[1] |

Visualizing the Proteomics Workflow and Signaling Pathways

To aid in the understanding of the experimental process and its biological context, we provide the following diagrams generated using Graphviz (DOT language).

References

Application Notes: Bromoacetic Acid as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of bromoacetic acid and its derivatives as fundamental building blocks in the synthesis of key pharmaceutical intermediates. The protocols and data presented herein are intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound (BrCH₂COOH) is a reactive organobromine compound widely employed in organic synthesis.[1][2][3] Its utility stems from the presence of two reactive functional groups: a carboxylic acid and a carbon-bromine bond. The electron-withdrawing nature of the bromine atom increases the acidity of the carboxylic acid and makes the α-carbon electrophilic and susceptible to nucleophilic substitution.[4] This reactivity profile makes this compound and its derivatives, such as bromoacetyl halides and bromoacetate esters, valuable C2 synthons for introducing an acetate or related moiety into a target molecule.[5]

In pharmaceutical synthesis, this compound is a key precursor for the formation of a variety of structural motifs, including esters, amides, and heterocyclic systems, which are integral to the structure of many active pharmaceutical ingredients (APIs).[1][4] This document focuses on the practical application of this compound derivatives in the synthesis of intermediates for two widely used drugs: the anticoagulant Rivaroxaban and the antihypertensive Valsartan.

Synthesis of a Key Rivaroxaban Intermediate

Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed anticoagulant.[6] A critical intermediate in its synthesis is 4-(4-aminophenyl)morpholin-3-one. The following protocol outlines a synthetic route to this intermediate, commencing with the N-acylation of N-(2-hydroxyethyl)-4-nitroaniline using bromoacetyl bromide, a derivative of this compound.

Synthetic Pathway

The synthesis proceeds in three main steps:

-

N-Acylation: N-(2-hydroxyethyl)-4-nitroaniline is acylated with bromoacetyl bromide to form N-(2-bromoacetyl)-N-(2-hydroxyethyl)-4-nitroaniline.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis to form the morpholinone ring, yielding 4-(4-nitrophenyl)morpholin-3-one.

-

Reduction: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to an amine to afford the final intermediate, 4-(4-aminophenyl)morpholin-3-one.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

This protocol combines the N-acylation and cyclization steps.

Materials:

-

N-(2-hydroxyethyl)-4-nitroaniline

-

Bromoacetyl bromide

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Pyridine, Sodium Carbonate)

-

Stirring apparatus

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve N-(2-hydroxyethyl)-4-nitroaniline (1.0 eq) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a base (1.1 eq) to the cooled solution while stirring.

-

In a separate dropping funnel, dilute bromoacetyl bromide (1.05 eq) with the anhydrous solvent.

-

Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, add a base (e.g., potassium carbonate, 2.0 eq) to facilitate the intramolecular cyclization. Heat the mixture to reflux and monitor the reaction by TLC until the intermediate is consumed.

-

Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 4-(4-nitrophenyl)morpholin-3-one.

Protocol 2: Synthesis of 4-(4-aminophenyl)morpholin-3-one

Materials:

-

4-(4-nitrophenyl)morpholin-3-one

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 4-(4-nitrophenyl)morpholin-3-one in the chosen solvent.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure or as specified for a Parr apparatus).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude 4-(4-aminophenyl)morpholin-3-one.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Conditions | Yield | Purity |

| 1 & 2 | N-(2-hydroxyethyl)-4-nitroaniline, Bromoacetyl bromide | Base (e.g., K₂CO₃) | Acetonitrile | 0°C to reflux | ~85-95% | >98% |

| 3 | 4-(4-nitrophenyl)morpholin-3-one | H₂, 10% Pd/C | Ethanol | Room Temp, H₂ atm | >95% | >99% |

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Synthesis of a Key Valsartan Intermediate

Valsartan is an angiotensin II receptor blocker used to treat high blood pressure and heart failure.[7] A key step in many synthetic routes to Valsartan is the N-alkylation of an L-valine ester with a substituted benzyl bromide. While not a direct use of this compound, this reaction exemplifies the broader application of bromo-derivatives in pharmaceutical synthesis. The following protocol details the synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.

Synthetic Pathway

This synthesis involves a direct N-alkylation of the amino group of L-valine methyl ester with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Experimental Protocol

Protocol 3: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester

Materials:

-

L-valine methyl ester hydrochloride

-

4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

-

Base (e.g., Potassium carbonate, Diisopropylethylamine)

-

Solvent (e.g., Acetone, N,N-Dimethylformamide)

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of L-valine methyl ester hydrochloride (1.0 eq) in the chosen solvent, add the base (2.0-2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

| L-Valine methyl ester HCl | 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | K₂CO₃ | Acetone | Reflux, 15h | ~70-80% |

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Signaling Pathways of Final Drug Products

To provide context for the importance of these intermediates, the signaling pathways of the final drug products are illustrated below.

Rivaroxaban (Factor Xa Inhibitor)

Rivaroxaban directly inhibits Factor Xa, a critical enzyme in the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.[4][8][9]

Valsartan (Angiotensin II Receptor Blocker)

Valsartan selectively blocks the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-secreting effects, thus lowering blood pressure.[1][10]

Conclusion

This compound and its derivatives are indispensable reagents in the synthesis of pharmaceutical intermediates. The protocols outlined in these application notes demonstrate their utility in constructing key fragments of complex drug molecules like Rivaroxaban and illustrate the broader importance of bromo-compounds in modern pharmaceutical synthesis, as seen in the case of Valsartan. The provided experimental details and quantitative data offer a valuable starting point for researchers in the field, while the signaling pathway diagrams provide a clear context for the therapeutic relevance of these synthetic endeavors.

References

- 1. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(2'-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride | C20H23ClN2O2 | CID 16744793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-VALINE, N-[(2'-CYANO[1,1'-BIPHENYL]-4-YL)METHYL]-, METHYL ESTER, MONOHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP2838897A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. KR20100070908A - Process for preparing valsartan methyl ester - Google Patents [patents.google.com]

- 9. Cas 446292-04-2,4-(4-NITROPHENYL)MORPHOLIN-3-ONE | lookchem [lookchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for Derivatization of Peptides with Bromoacetic Acid for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of peptides is a critical step in many analytical workflows, enhancing detection and improving separation in High-Performance Liquid Chromatography (HPLC). Bromoacetic acid is a valuable reagent for this purpose, primarily utilized for the specific alkylation of cysteine residues. This modification, forming a stable S-carboxymethylcysteine derivative, prevents the formation or re-formation of disulfide bonds, which is essential for accurate peptide mapping, protein sequencing, and quantitative proteomics.[1][2] Additionally, this compound can be employed to derivatize the N-terminal amino group of peptides, aiding in specific analytical applications.

These application notes provide detailed protocols for the derivatization of peptides with this compound and their subsequent analysis by Reverse-Phase HPLC (RP-HPLC). The information is intended to guide researchers in developing robust and reproducible analytical methods for peptide characterization and quantification.

Chemical Reaction and Signaling Pathway

The primary reaction involves the nucleophilic substitution (S_N2) of the bromide ion by the thiol group of a cysteine residue, forming a stable thioether bond.[1]

References

Application Notes and Protocols: The Role of Bromoacetic Acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic acid and its esters are highly versatile reagents in organic synthesis, primarily serving as potent alkylating agents.[1] Their utility is particularly significant in the agrochemical industry for the synthesis of a wide range of active ingredients, including herbicides, fungicides, and pesticides.[2] The high reactivity of the carbon-bromine bond allows for the facile introduction of a carboxymethyl group or its ester equivalent onto various nucleophilic substrates, forming the backbone of many commercially important agrochemicals.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals utilizing this compound or its derivatives. The protocols are based on established synthetic routes and aim to provide researchers with a practical guide for laboratory-scale synthesis.

Key Applications of this compound in Agrochemical Synthesis

This compound is a critical building block for several classes of agrochemicals:

-

Phenoxy Herbicides: this compound is instrumental in the synthesis of phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). The synthesis typically involves the Williamson ether synthesis, where the sodium salt of a substituted phenol is alkylated with a bromoacetate ester.[3][4]

-

Triazole Fungicides: While not always a direct starting material, brominated intermediates, which can be conceptually derived from this compound, are crucial in the synthesis of triazole fungicides like propiconazole.[5][6] These intermediates undergo nucleophilic substitution with a triazole salt to form the final active molecule.

-

Amino Acid-Based Herbicides: this compound can be used in the synthesis of herbicides derived from amino acids, such as glyphosate. The synthetic strategy involves the N-alkylation of glycine or its derivatives with this compound or its esters.

Data Presentation: Synthesis of Agrochemicals

The following tables summarize quantitative data for the synthesis of key agrochemicals using this compound or its derivatives.

Table 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Parameter | Value | Reference |

| Starting Materials | 2,4-Dichlorophenol, Methyl Bromoacetate, Anhydrous Potassium Carbonate, Polyethylene Glycol Dimethyl Ether | [7] |

| Molar Ratio | 2,4-Dichlorophenol : Methyl Bromoacetate : Anhydrous K₂CO₃ (1 : 1.3 : 1.3) | [7] |

| Catalyst | Polyethylene Glycol Dimethyl Ether | [7] |

| Reaction Temperature | 60-100 °C | [7] |

| Reaction Time | 10-40 hours | [7] |

| Yield | >97% | [7] |

Table 2: Synthesis of Propiconazole

| Parameter | Value | Reference |

| Key Intermediate | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | [5][6][8] |

| Reactants | Key Intermediate, Sodium 1,2,4-triazole | [5] |

| Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |

| Reaction Temperature | 160 °C | [5] |

| Reaction Time | 16 hours | [5] |

| Yield | 45% | [5] |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D) via Williamson Ether Synthesis

This protocol details the synthesis of 2,4-D from 2,4-dichlorophenol and a bromoacetate ester, a variation of the Williamson ether synthesis.[3][4][7]

Materials:

-

2,4-Dichlorophenol

-

Methyl bromoacetate (or ethyl bromoacetate)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Polyethylene glycol dimethyl ether (catalyst)

-

30% Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Reaction Setup: In a reaction flask equipped with a stirrer and a reflux condenser, add 2,4-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.3 eq), methyl bromoacetate (1.3 eq), and a catalytic amount of polyethylene glycol dimethyl ether.

-